molecular formula C4F3N3O B592966 1-cyano-1-diazonio-3,3,3-trifluoroprop-1-en-2-olate CAS No. 129086-93-7

1-cyano-1-diazonio-3,3,3-trifluoroprop-1-en-2-olate

Katalognummer: B592966
CAS-Nummer: 129086-93-7
Molekulargewicht: 163.059
InChI-Schlüssel: RHBPHCXIZRHKAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-cyano-1-diazonio-3,3,3-trifluoroprop-1-en-2-olate is a chemical compound known for its unique properties and reactivity. It is characterized by the presence of a diazo group (-N₂) and a trifluoromethyl group (-CF₃), which impart distinct chemical behaviors. This compound is often used as a precursor in organic synthesis due to its ability to generate reactive intermediates.

Vorbereitungsmethoden

The synthesis of 1-cyano-1-diazonio-3,3,3-trifluoroprop-1-en-2-olate typically involves the reaction of trifluoroacetyl chloride with malononitrile. The reaction conditions often require the presence of a base to facilitate the formation of the diazo compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

1-cyano-1-diazonio-3,3,3-trifluoroprop-1-en-2-olate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-cyano-1-diazonio-3,3,3-trifluoroprop-1-en-2-olate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-cyano-1-diazonio-3,3,3-trifluoroprop-1-en-2-olate involves the generation of reactive intermediates, such as metal carbene species, in the presence of transition metal catalysts. These intermediates can undergo various transformations, including insertion into X-H bonds and ylide formations, leading to the formation of diverse products . The trifluoromethyl group enhances the electrophilicity and reactivity of the diazo functionality, making it a versatile compound in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

1-cyano-1-diazonio-3,3,3-trifluoroprop-1-en-2-olate can be compared with other diazo compounds, such as:

    Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate: Similar in structure but with an ester group instead of a nitrile group.

    Diazoacetates: These compounds have a diazo group attached to an acetate moiety and are used in similar types of reactions but lack the trifluoromethyl group, resulting in different reactivity profiles.

    Diazomethane: A simpler diazo compound used in organic synthesis, but without the trifluoromethyl group, it has different chemical properties and applications.

The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased electrophilicity and reactivity, distinguishing it from other diazo compounds .

Eigenschaften

CAS-Nummer

129086-93-7

Molekularformel

C4F3N3O

Molekulargewicht

163.059

IUPAC-Name

1-cyano-1-diazonio-3,3,3-trifluoroprop-1-en-2-olate

InChI

InChI=1S/C4F3N3O/c5-4(6,7)3(11)2(1-8)10-9

InChI-Schlüssel

RHBPHCXIZRHKAD-UHFFFAOYSA-N

SMILES

C(#N)C(=C(C(F)(F)F)[O-])[N+]#N

Synonyme

Butanenitrile, 2-diazo-4,4,4-trifluoro-3-oxo-

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.